molecular formula C13H8ClNO B073430 2-(4-Chlorophenyl)-1,3-benzoxazole CAS No. 1141-35-1

2-(4-Chlorophenyl)-1,3-benzoxazole

Cat. No. B073430
CAS RN: 1141-35-1
M. Wt: 229.66 g/mol
InChI Key: NTMAGNRMERGORC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole and related derivatives often involves cyclization reactions that form the benzoxazole ring. A study highlighted a method for synthesizing 2-substituted benzoxazoles, including those with chlorophenyl groups, via Cu-catalyzed intramolecular coupling cyclization reactions. This efficient method can be applied even to less reactive substrates like N-(2-chlorophenyl)benzamides, indicating the versatility and efficiency of this synthetic approach (Fengtian Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)-1,3-benzoxazole derivatives has been extensively studied through crystallography and computational methods. A significant study provided insights into the crystal structure and stereochemistry of 2-substituted benzoxazole derivatives, revealing that these compounds display various hydrogen bonding patterns and adopt specific configurations that affect their chemical behavior (A. Mabied et al., 2014).

Scientific Research Applications

  • Crystal Structure and Stereochemistry : A study by Mabied et al. (2014) focused on the crystal structure and stereochemistry of 2-substituted benzoxazole derivatives, including 2-(4-Chlorophenyl)-1,3-benzoxazole. The compound displayed specific hydrogen bonding patterns and molecular geometries, providing insights into its structural properties (Mabied et al., 2014).

  • Synthesis and Application in Probes : Tanaka et al. (2001) reported the synthesis of benzoxazole derivatives for use in fluorescent probes sensing pH and metal cations. Although not directly about 2-(4-Chlorophenyl)-1,3-benzoxazole, this study highlights the broader applicability of benzoxazole compounds in sensing applications (Tanaka et al., 2001).

  • Ultrasound-Assisted Synthesis : Naeimi et al. (2016) presented a method for the synthesis of 2-arylbenzoxazoles, including 2-(4-Chlorophenyl)-1,3-benzoxazole, using an ultrasound-assisted technique. This approach highlights an efficient and eco-friendly method for producing benzoxazole derivatives (Naeimi et al., 2016).

  • Antifungal Activity : A study by Zomorodian (2020) synthesized various benzoxazole derivatives and assessed their antifungal activities. The compound 2-(4-Chlorophenyl)-1,3-benzoxazole showed promising results, inhibiting the growth of tested fungi (Zomorodian, 2020).

  • Anti-inflammatory and Phototoxic Properties : Research on benoxaprofen, a drug containing a benzoxazole structure similar to 2-(4-Chlorophenyl)-1,3-benzoxazole, indicated its anti-inflammatory properties and potential for causing phototoxicity (Reszka & Chignell, 1983).

  • Antimicrobial and Antitumor Activities : Glamočlija et al. (2018) explored benzoxazole derivatives derived from thymoquinone for their antimicrobial and antitumor activities. The study included a compound similar to 2-(4-Chlorophenyl)-1,3-benzoxazole, providing insights into the potential biomedical applications of such compounds (Glamočlija et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or biological activity.


Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific research. For a specific compound like “2-(4-Chlorophenyl)-1,3-benzoxazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or researcher who specializes in this area. They may be able to provide more detailed and specific information.


properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMAGNRMERGORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150653
Record name Benzoxazole, 2-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-benzoxazole

CAS RN

1141-35-1
Record name 2-(4-Chlorophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)benzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)BENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWX8HK6VVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Naeimi, S Rahmatinejad, ZS NAZIfi - Journal of the Taiwan Institute of …, 2016 - Elsevier
In this research, it was presented a simple and efficient method for one-pot synthesis of 2-arylbenzoxazoles which were directly synthesized from o-aminophenol and aromatic or …
Number of citations: 19 www.sciencedirect.com
K Zomorodian, S Khabnadideh, A Sakhteman… - …, 2020 - farmaciajournal.com
A simple and efficient method has been developed for the synthesis of benzoxazole derivatives. In the first step, 2-aminophenols reacted with various aldehydes in the presence of …
Number of citations: 5 farmaciajournal.com
SM Bagwan, M Farooqui, MA Pathan… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
One pot, rapid and green preparation of 2-aryl-1, 3-benzoxazole and their derivatives via the reaction of o-amino phenol and substituted aryl aldehydes by using amla fruit extract at …
Number of citations: 0 www.rasayanjournal.co.in
S Desai, V Desai, S Shingade - Bioorganic Chemistry, 2020 - Elsevier
A series of benzoxazole-N-heterocyclic hybrids have been synthesized by a one-pot strategy. Molecular docking study revealed that such compounds have the ability to inhibit enzyme …
Number of citations: 39 www.sciencedirect.com
SS Sagar, RP Chavan - rasayanjournal.co.in
A highly effective, novel and fast processing method are reported the various derivatives of 2-aryl benzoxazole were prepared by using a catalytic amount of Silica containing MgSnO3 (…
Number of citations: 2 rasayanjournal.co.in
H Naeimi, Z Rouzegar, S Rahmatinejad - Research on Chemical …, 2017 - Springer
An efficient and facile protocol for one pot synthesis of a series of 2-aryl benzoxazoles through coupling of o-aminophenol with aromatic aldehydes under microwave irradiation in the …
Number of citations: 8 link.springer.com
SZ Kovačević… - Acta Chimica …, 2013 - acta-arhiv.chem-soc.si
In the present study, principal component analysis (PCA) followed by principal component regression (PCR) and partial least squares (PLS) method was applied in order to identify the …
Number of citations: 25 acta-arhiv.chem-soc.si
H Sharghi, M Aberi, MM Doroodmand - Journal of the Iranian Chemical …, 2012 - Springer
The efficient synthesis of 2-arylbenzimidazole, 2-arylbenzothiazole and 2-arylbenzoxazole derivatives is described by condensation of aryl aldehydes and o-phenylenediamines, 2-…
Number of citations: 43 link.springer.com
H Naeimi, S Rahmatinejad - Polycyclic Aromatic Compounds, 2016 - Taylor & Francis
A simple and efficient procedure has been developed for the synthesis of 2-aryl benzoxazoles using one-pot reaction of 2-aminophenol and aromatic or heteroaromatic aldehydes in the …
Number of citations: 9 www.tandfonline.com
A Santiago-Aliste, E Sánchez-Hernández… - Catalysts, 2023 - mdpi.com
Graphitic carbon nitride (gC 3 N 4 ) is a metal-free heterogeneous catalyst that has attracted attention because of its good chemical stability, cost-effectiveness, and environmental …
Number of citations: 1 www.mdpi.com

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